N-(4-甲氧基萘-1-基)萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

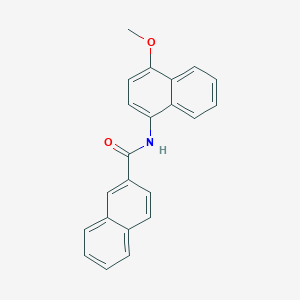

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide, also known as MNMC, is a chemical compound with the molecular formula C22H17NO2 and a molecular weight of 327.383 . It has recently gained attention due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide is complex, with a naphthyl system and a benzene ring forming a dihedral angle . More detailed structural analysis would require advanced techniques such as X-ray crystallography.科学研究应用

Anticancer Activity

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide has been studied for its potential as an anticancer agent. Researchers have designed, synthesized, and evaluated a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines —derivatives of this compound—for their antiproliferative effects. Most of these synthesized compounds demonstrated moderate to high activity against cancer cells, surpassing the standard drug cisplatin . Further mechanism studies revealed that one specific derivative potently inhibits tubulin polymerization, induces cell cycle arrest, and promotes apoptosis in cancer cell lines.

Multicomponent Reactions

In the realm of organic synthesis, N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide has been explored in multicomponent reactions. Notably, the Kabachnik–Fields reaction, which involves amines and heterocyclic oxo compounds, has been investigated with trialkyl or dialkyl phosphites .

Functional Materials and Drug Development

Aromatic alkynes, including derivatives of N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide, play a crucial role in the development of functional materials and new drugs. Their strong conjugated structure makes them reactive, and intramolecular cyclization of alkynes is an effective method for constructing various heterocycles. Ortho alkynylbenzamide, a bifunctional structural unit, holds promise for synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science .

PET Sigma (1) Receptor Probes

Carbon-11-labeled piperidine rings derived from N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide have been designed and synthesized as selective PET sigma (1) receptor probes. These probes are valuable for studying sigma receptors, which play roles in neuropsychiatric disorders and cancer .

Synthetic Goals and Medicinal Chemistry

The construction of ortho alkynylbenzamide, a structural motif found in N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide, is regarded as a desirable synthetic goal. Its synthesis could contribute significantly to the field of medicinal chemistry, enabling the development of novel compounds with diverse pharmacological properties .

属性

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2/c1-25-21-13-12-20(18-8-4-5-9-19(18)21)23-22(24)17-11-10-15-6-2-3-7-16(15)14-17/h2-14H,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYFNMFTCXQKPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2368369.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2368370.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2368372.png)

![Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2368374.png)

![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)

![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)

![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)

![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2368381.png)

![1-(3-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368383.png)

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2368390.png)